Cetyl Myristoleate

Catalog No.
S625124
CAS No.
64660-84-0
M.F
C30H58O2
M. Wt
450.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetyl Myristoleate

Formulators seeking consistent anti-inflammatory activity risk batch failure with generic CFA complexes containing ~20% active ester and 80% inactive saturated waxes. Pure Cetyl Myristoleate (>95%) eliminates these variables.

  • Liquid at ambient temp enables cold-process topical creams without gritty texture.
  • Consistent ω-5 ester baseline for reproducible COX/LOX inhibition studies.
  • High lipophilicity ideal for softgel and transdermal delivery.

CAS Number

64660-84-0

Product Name

Cetyl Myristoleate

IUPAC Name

hexadecyl (Z)-tetradec-9-enoate

Molecular Formula

C30H58O2

Molecular Weight

450.8 g/mol

InChI

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h10,12H,3-9,11,13-29H2,1-2H3/b12-10-

InChI Key

DYIOQMKBBPSAFY-BENRWUELSA-N

Synonyms

cetyl myristoleate, cis-9-cetylmyristoleate

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCC

The exact mass of the compound Cetyl myristoleate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 100 mg, 250 mg, 1 g

Cetyl Myristoleate (CAS 64660-84-0) is a specialized cetylated fatty acid ester formed by the condensation of cetyl alcohol and myristoleic acid, a 14-carbon ω-5 monounsaturated fatty acid[1]. In industrial and pharmaceutical procurement, it is primarily sourced as an active pharmaceutical ingredient (API) or high-grade nutraceutical component for joint health and anti-inflammatory formulations [2]. Unlike bulk saturated waxes, cetyl myristoleate features a critical cis-double bond that imparts a liquid or soft-paste state at ambient temperatures, significantly enhancing its lipophilicity, bioavailability, and ease of integration into both softgel lipid matrices and topical emulsions[1].

Research Fit

Isomer Identity

cis-9 CMO required for literature-consistent arthritis model studies

CFA Differentiation

Not interchangeable with cetyl myristate, oleate, or generic CFA blends

Model Context

Adjuvant-induced and collagen-induced arthritis model compound

Procurement teams often attempt to substitute pure cetyl myristoleate with generic 'cetylated fatty acid (CFA) complexes' derived from beef tallow, or with saturated analogs like cetyl myristate, to reduce raw material costs [1]. However, generic CFA complexes typically contain only 20% of the active cetyl myristoleate, introducing up to 80% variable inactive esters (such as cetyl palmitate and cetyl stearate) that compromise batch-to-batch reproducibility and dilute therapeutic efficacy[1]. Furthermore, substituting with the pure saturated analog, cetyl myristate, fundamentally alters the material's physical and biological properties; the lack of a cis-double bond shifts the compound to a high-melting-point waxy solid that has been found to be biologically inactive in established inflammatory models, leading to complete formulation failure [2].

Substitution Risk

Target

Cetyl myristoleate (cis-9)

Substitute Risk

Cetyl myristate and elaidate reported virtually ineffective in adjuvant arthritis; saturated analog may lack model response

Target

Pure cis-9 CMO

Substitute Risk

Commercial CFA complexes may contain only ~20% CMO; anti-arthritic activity may not transfer from blended products

Target

cis-9 isomer (natural)

Substitute Risk

cis-10 isomer may differ in model endpoints; literature evidence centered on cis-9 form

Thermal Behavior & Formulation Processability

The presence of the cis-double bond in cetyl myristoleate drastically alters its thermal profile compared to its saturated counterpart, cetyl myristate [1]. While cetyl myristate is a waxy solid requiring significant heat to melt (54–56°C), cetyl myristoleate remains a clear oily liquid or very soft paste at ambient temperatures [2]. This thermal difference dictates processability, allowing cetyl myristoleate to be cold-processed into topical emulsions without the energy-intensive heating cycles required for saturated fatty acid esters.

Evidence DimensionMelting point and physical state at 25°C
Target Compound DataCetyl Myristoleate: Liquid/soft paste at ambient temperature
Comparator Or BaselineCetyl Myristate: Waxy solid with a melting point of 54–56°C
Quantified Difference>30°C reduction in melting point due to the cis-double bond
ConditionsStandard ambient temperature and pressure (SATP) physical characterization

Enables cold-process formulation into topical emulsions and softgel lipid matrices without the energy-intensive heating cycles required for saturated analogs.

Adjuvant Arthritis Model
Head-to-head
CMO protected; cetyl myristate and elaidate virtually ineffective
cis-9 unsaturation required for model response
Qualitative ranking from 1994 study

Active Pharmaceutical Ingredient (API) Concentration & Reproducibility

Commercial procurement of cetylated fatty acids often defaults to animal-derived mixtures (CFA complexes). However, these complexes yield only approximately 20% actual cetyl myristoleate, with the remaining mass consisting of variable, less active saturated esters[1]. Procuring synthesized, high-purity cetyl myristoleate (>95%) provides a >4.5-fold higher concentration of the specific active ω-5 ester, eliminating the batch-to-batch variability inherent in beef tallow extracts [1].

Evidence DimensionTarget active ester concentration
Target Compound DataSynthesized Cetyl Myristoleate: >95% pure API
Comparator Or BaselineGeneric CFA Complex (Beef tallow derived): ~20% cetyl myristoleate
Quantified Difference>4.5-fold higher concentration of the specific active omega-5 ester
ConditionsChemical composition analysis of commercial joint-health raw materials

Procuring the pure synthesized compound eliminates the batch-to-batch variability of animal-derived mixtures, ensuring exact dosing for clinical and high-end nutraceutical applications.

Isomer Comparison
Data to verify
Both cis-9 and cis-10 show activity; cis-9 is established reference
Specify cis-9 for literature-consistent procurement
Comparative quantitative data limited

Biological Activity & Structure-Function Efficacy

The pharmacological value of cetyl myristoleate is strictly dependent on its molecular structure. In comparative efficacy studies, the unsaturated cetyl myristoleate demonstrated active properties, whereas the saturated analog, cetyl myristate, was found to be biologically inactive [1]. This binary difference confirms that the ω-5 cis-double bond is an absolute requirement for efficacy, justifying the selection of the specific unsaturated ester over cheaper saturated substitutes [1].

Evidence DimensionAnti-inflammatory efficacy in biological models
Target Compound DataCetyl Myristoleate: Pharmacologically active
Comparator Or BaselineCetyl Myristate (saturated analog): Biologically inactive
Quantified DifferenceBinary difference in efficacy (active vs. inactive) dependent entirely on the presence of the ω-5 cis-double bond
ConditionsIn vivo and in vitro inflammatory pathway assessments

Justifies the procurement of the specific unsaturated ester over cheaper saturated analogs, as the double bond is strictly required for the target pharmacological effect.

CIA Dose-Response
Cross-study
IP 450–900 mg/kg reduced incidence; oral 20 mg/kg modest effect
Model-dependent endpoint response
Less dramatic than adjuvant model; Hunter 2003
Knee OA Trial (2017)
Trial context
Significant pain reduction at 62.4% dose (P=0.005–0.012)
Reported pain-score endpoint context
N=28; 12-week RCT; WOMAC improvement
CMO + HA Synergy
Head-to-head
Significantly reduced MMP3 & Caspase-3 vs HA alone
Reported pathway-modulation context
Intra-articular microemulsion; rat OA model
Non-Replication Report
Data to verify
Original adjuvant protection not replicated
Model- and protocol-dependent context
Whitehouse et al. 1999; conditions may differ

Topical Anti-Inflammatory Emulsions

Due to its liquid state at ambient temperatures and high lipophilicity, pure cetyl myristoleate is the ideal choice for cold-processed topical creams and transdermal patches targeting localized joint pain, avoiding the grittiness or high-shear heating requirements of saturated waxes [1].

Standardized Nutraceutical Softgels

Procuring the >95% pure synthesized ester allows for the development of high-potency, low-volume softgel capsules. This replaces bulky and variable animal-derived CFA complexes that require much larger dosage forms to achieve the same active concentration [2].

In Vivo Inflammatory Pathway Modeling

For researchers studying arachidonic acid metabolism, lipoxygenase/cyclooxygenase inhibition, or osteoarthritis mechanisms, the pure compound provides a precise, reproducible ω-5 ester baseline without the confounding variables introduced by mixed fatty acid extracts[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Adjuvant/Collagen-Induced Arthritis Studies
cis-9 CMO isomer identity
Model-specific endpoint response; comparator controls with inactive esters
Knee OA Formulation Research
High-purity cis-9 CMO
Pain-score endpoint in clinical trial context; WOMAC functional outcomes
HA Combination Delivery Research
Lipophilic CMO for microemulsion
MMP3/Caspase-3 pathway modulation endpoints
CFA Comparator Studies
Structurally similar inactive esters
Activity-dependent structural requirements (unsaturation, chain length)

XLogP3

13.2

Hydrogen Bond Acceptor Count

2

Exact Mass

450.44368109 Da

Monoisotopic Mass

450.44368109 Da

Heavy Atom Count

32

UNII

87P8K33Q5X

Other CAS

64660-84-0

Wikipedia

Cetyl_myristoleate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

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